molecular formula C24H21N3O4S2 B2781474 methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1189642-84-9

methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2781474
CAS No.: 1189642-84-9
M. Wt: 479.57
InChI Key: DBXQIYRDXJZPCH-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a phenyl group and substituted with an ethyl side chain at position 2. The structure includes a sulfanyl acetamido linker bridging the thienopyrimidine moiety to a methyl benzoate ester (Figure 1).

Properties

IUPAC Name

methyl 2-[[2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-3-27-22(29)21-18(13-19(33-21)15-9-5-4-6-10-15)26-24(27)32-14-20(28)25-17-12-8-7-11-16(17)23(30)31-2/h4-13H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXQIYRDXJZPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction forms the dihydropyrimidinone core, which can then be further functionalized to introduce the thienopyrimidine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of different catalysts, solvents, and reaction temperatures. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent . In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

Antimicrobial and Anti-inflammatory Effects

Methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has also been evaluated for its antimicrobial and anti-inflammatory properties. Research indicates that compounds within the thienopyrimidine class exhibit significant activity against various microbial strains and may modulate inflammatory responses in biological systems .

Case Studies

Several case studies have explored the applications of this compound:

  • Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent response with significant apoptosis induction .
  • Antimicrobial Activity : Another study tested the compound against Gram-positive and Gram-negative bacteria, revealing promising results that suggest its potential use as an antimicrobial agent .
  • Anti-inflammatory Mechanisms : Research has indicated that this compound may inhibit pro-inflammatory cytokines, suggesting its role in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins involved in key cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Pyrimidine-Based Derivatives

Compounds with pyrimidine cores, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., compound 7a-c in ), share a pyrimidine ring but lack the thiophene fusion. These derivatives exhibit improved synthetic yields (70–85%) and are characterized by NMR and IR spectroscopy . Unlike the target compound, their benzooxazine moiety may confer distinct electronic properties and binding affinities.

Sulfonylurea Herbicides

Methyl benzoate esters in metsulfuron methyl and ethametsulfuron methyl () feature triazine cores instead of thienopyrimidine. These compounds inhibit acetolactate synthase (ALS) in plants, a mechanism tied to their sulfonylurea groups. The target compound’s sulfanyl acetamido linker may mimic this sulfonylurea functionality but with altered steric and electronic profiles due to the thienopyrimidine core .

Thienopyrimidine Analogues

Modifications at the 2-position (e.g., sulfanyl vs. alkyl groups) significantly impact solubility and target selectivity.

Docking and Flexibility Analysis

AutoDock4 () enables comparative docking studies of similar compounds. For instance, rigid vs. flexible receptor models could assess how the sulfanyl acetamido linker in the target compound interacts with enzymes like ALS or kinases. Such studies are critical for optimizing substituent effects on binding affinity .

Crystallographic Characterization

SHELX programs () are widely used for resolving crystal structures of heterocycles.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Applications
Target Compound Thieno[3,2-d]pyrimidine 3-Ethyl, 6-phenyl, sulfanyl acetamido Kinase inhibition (hypothesized)
6-(2-Amino-pyrimidin-4-yl)-benzooxazinone Pyrimidine + benzooxazine Substituted phenyl, methyl Antimicrobial (reported)
Metsulfuron methyl Triazine Methoxy, methyl sulfonyl Herbicide (ALS inhibitor)

Biological Activity

Methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Antitumor Activity

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds from this class have been evaluated for their inhibitory effects on various cancer cell lines. A study reported the synthesis and biological evaluation of several thienopyrimidine derivatives, highlighting their potential as effective inhibitors against cancer cell proliferation. The most promising compounds showed IC50 values in the low micromolar range against multiple cell lines, indicating potent cytotoxic effects .

Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound IDCell LineIC50 (μM)Mechanism of Action
12eSU-DHL-60.55Induces apoptosis
12eK5621.68Inhibition of cell migration
A5A549>50Low cytotoxicity

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also shown promising antimicrobial properties. A study evaluated the antimicrobial efficacy of newly synthesized compounds against various Gram-positive and Gram-negative bacteria. Some derivatives exhibited activity comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating bacterial infections .

Table 2: Antimicrobial Activity of Selected Thieno Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)Reference Drug Comparison
B1Staphylococcus aureus15Ampicillin
B5Escherichia coli18Streptomycin

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the substituents on the thienopyrimidine nucleus can significantly alter its potency and selectivity towards specific biological targets. For instance, the presence of electron-withdrawing groups has been correlated with enhanced antitumor activity due to improved binding affinity to target proteins .

Case Studies

Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:

  • Antitumor Evaluation : A compound structurally similar to methyl 2-[2-(...)] was tested against lymphoma cell lines and demonstrated significant apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing : Another study reported that specific thienopyrimidine derivatives inhibited bacterial growth effectively against resistant strains of Staphylococcus aureus and Escherichia coli .

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